Perfluorotetradecanoic acid

Descripción general

Descripción

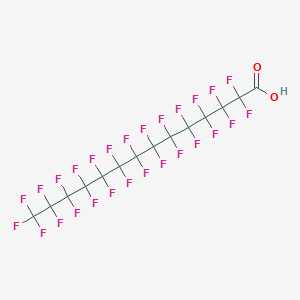

El ácido perfluorotetradecanoico es un ácido carboxílico perfluorado de cadena larga que consta de una cadena de 14 átomos de carbono. Este compuesto se encuentra comúnmente en productos industriales y de consumo como películas fotográficas, espumas contra incendios, detergentes e insecticidas

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido perfluorotetradecanoico se puede sintetizar mediante la fluoración electroquímica del ácido tetradecanoico. Este proceso implica el uso de fluoruro de hidrógeno anhidro como agente fluorante y una corriente eléctrica para impulsar la reacción. Las condiciones de reacción generalmente incluyen un rango de temperatura de -20 ° C a 0 ° C y una densidad de corriente de 100-200 mA / cm² .

Métodos de producción industrial

En entornos industriales, el ácido perfluorotetradecanoico se produce utilizando un proceso similar de fluoración electroquímica. La producción a gran escala implica el uso de equipos especializados para manejar el fluoruro de hidrógeno altamente reactivo y corrosivo. El proceso está cuidadosamente controlado para garantizar la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido perfluorotetradecanoico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno al compuesto, a menudo dando como resultado la formación de carboxilatos perfluorados.

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, lo que lleva a la formación de alcoholes perfluorados.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno, típicamente en condiciones ácidas.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro, típicamente en condiciones anhidras.

Sustitución: Los reactivos comunes incluyen ácido sulfúrico y ácido clorosulfónico, típicamente en condiciones de temperatura controlada.

Principales productos formados

Oxidación: Carboxilatos perfluorados

Reducción: Alcoholes perfluorados

Sustitución: Sulfonatos perfluorados

Aplicaciones Científicas De Investigación

Environmental Monitoring and Analysis

PFTeDA as an Environmental Contaminant

PFTeDA has been detected in various environmental matrices, including water, soil, and biota. Its persistence and bioaccumulation potential raise concerns regarding its environmental impact. Studies have shown that PFTeDA levels in serum from populations in East Asia exceed those of perfluorooctanoic acid (PFOA), indicating its prevalence in human exposure scenarios .

Case Study: Serum Analysis in East Asia

A study conducted across Japan, Korea, and Vietnam revealed that odd-numbered perfluorocarboxylates, including PFTeDA, were predominant in serum samples. The research highlighted a significant increase in long-chain perfluorocarboxylic acids (PFCAs), necessitating further investigation into their sources and exposure routes .

Toxicological Research

Impact on Aquatic Organisms

Research has focused on the effects of PFTeDA on aquatic life, particularly zebrafish (Danio rerio). A study assessed the developmental and behavioral impacts of PFTeDA exposure on zebrafish larvae. The findings indicated that while there were no significant changes in survival or hatch rates, gene expression related to oxidative stress was altered .

Table 1: Summary of Toxicological Findings on Zebrafish Larvae Exposed to PFTeDA

| Exposure Concentration (µM) | Key Findings |

|---|---|

| 0.1 | No significant changes observed |

| 1 | Minor alterations in gene expression |

| 10 | Increased transcription of antioxidant genes |

Industrial Applications

Use in Manufacturing Processes

PFTeDA is utilized in various industrial applications due to its thermal stability and chemical resistance. It is often incorporated into coatings and surfactants that require non-stick properties or resistance to high temperatures. Its role in manufacturing processes is critical for producing materials that need to withstand harsh conditions without degradation.

Research on Remediation Techniques

Electrochemical Mineralization

Recent studies have explored the electrochemical mineralization of PFAAs, including PFTeDA. Innovative methods utilizing modified electrodes have shown promise in degrading environmentally persistent PFCAs through electrochemical processes. This research is vital for developing effective remediation strategies for contaminated sites .

Health Implications

Potential Health Risks

The toxicity profile of PFTeDA suggests potential health risks associated with exposure. Research indicates that longer-chain PFAAs may disrupt endocrine functions and contribute to various health issues, including reproductive toxicity and developmental effects . Continued research is necessary to fully understand the health implications of PFTeDA exposure.

Mecanismo De Acción

El ácido perfluorotetradecanoico ejerce sus efectos principalmente a través de su interacción con las membranas celulares y la función mitocondrial. Induce estrés oxidativo al aumentar la producción de especies reactivas de oxígeno y alterando la expresión de genes relacionados con la bioenergética mitocondrial. Esto lleva a daño mitocondrial y deterioro de la función celular .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido perfluorodecanoico

- Ácido perfluoroundecanoico

- Ácido perfluorotridecanoico

Singularidad

El ácido perfluorotetradecanoico es único debido a su mayor longitud de cadena de carbono en comparación con otras sustancias perfluoroalquílicas. Esta mayor longitud de cadena contribuye a su mayor estabilidad y resistencia a la degradación, lo que lo hace particularmente útil en aplicaciones que requieren un rendimiento duradero .

Actividad Biológica

Perfluorotetradecanoic acid (PFTeDA) is a long-chain perfluoroalkyl acid (PFAA) known for its widespread use in various industrial applications, including firefighting foams and photographic films. This compound has garnered attention due to its potential biological effects, particularly concerning oxidative stress, reproductive toxicity, and neurobehavioral impacts. This article synthesizes current research findings on the biological activity of PFTeDA, including case studies and data tables.

PFTeDA exerts its biological effects primarily through mechanisms that induce oxidative stress and apoptosis in various cell types. Research indicates that PFTeDA can disrupt mitochondrial function and alter gene expression related to oxidative stress.

1.1 Mitochondrial Dysfunction

A study on zebrafish embryos revealed that exposure to PFTeDA led to increased expression of mitochondrial-related genes, such as cox1 and mt-nd3, at higher concentrations (10 µM). However, no significant changes were observed in oxidative respiration parameters, suggesting that while gene expression is affected, mitochondrial bioenergetics may remain stable under certain conditions .

1.2 Leydig Cell Function

In male Sprague-Dawley rats, PFTeDA exposure significantly impaired Leydig cell function. The compound reduced serum testosterone levels at doses as low as 1 mg/kg/day, while increasing luteinizing hormone levels at higher doses. The underlying mechanism involved increased oxidative stress markers and apoptosis in Leydig cells, evidenced by elevated malondialdehyde levels and decreased antioxidant enzyme activities .

2. Neurobehavioral Effects

Research indicates that PFTeDA exposure during critical developmental windows may lead to neurobehavioral deficits. A meta-analysis highlighted that long-chain PFASs like PFTeDA can have pronounced effects on neurodevelopment when exposure occurs during sensitive periods .

3.1 Zebrafish Study

- Objective : To evaluate the effects of PFTeDA on zebrafish development.

- Method : Zebrafish embryos were exposed to varying concentrations of PFTeDA (0.01 to 10 µM) for seven days.

- Findings :

3.2 Rat Study on Leydig Cells

- Objective : To assess the impact of PFTeDA on male reproductive health.

- Method : Male rats were administered PFTeDA via gavage at doses of 0, 1, 5, and 10 mg/kg/day.

- Findings :

4. Data Tables

5. Conclusion

The biological activity of this compound (PFTeDA) underscores its potential toxicity across various biological systems. The compound induces oxidative stress and disrupts hormonal functions, particularly affecting reproductive health in males. Furthermore, neurodevelopmental risks associated with PFTeDA exposure highlight the need for ongoing research to fully understand its implications for human health and environmental safety.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDINRUXCKIXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F27COOH, C14HF27O2 | |

| Record name | Perfluoro-n-tetradecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059921 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-06-7 | |

| Record name | Perfluorotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoromyristic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosafluorotetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoromyristic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.